Alpha cedrene epoxide

Fragrance Chemistry Olfactory Evaluation Sesquiterpene Epoxides

Alpha-Cedrene epoxide (CAS 13567-39-0), also known as 8,9-epoxycedrane or Andrane, is a cedrane-type sesquiterpenoid epoxide with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol. It is characterized by a tricyclic cedrane skeleton bearing a reactive oxirane (epoxide) functional group, which confers distinct chemical reactivity and physicochemical properties.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 13567-39-0
Cat. No. B081349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpha cedrene epoxide
CAS13567-39-0
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1CCC2C13CC(C2(C)C)C4(C(C3)O4)C
InChIInChI=1S/C15H24O/c1-9-5-6-10-13(2,3)11-7-15(9,10)8-12-14(11,4)16-12/h9-12H,5-8H2,1-4H3/t9-,10+,11-,12?,14+,15-/m1/s1
InChIKeyHZRFVTRTTXBHSE-RNEKMQJUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Cedrene Epoxide (CAS 13567-39-0) for Fragrance and Research Procurement: Technical Overview


Alpha-Cedrene epoxide (CAS 13567-39-0), also known as 8,9-epoxycedrane or Andrane, is a cedrane-type sesquiterpenoid epoxide with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol [1]. It is characterized by a tricyclic cedrane skeleton bearing a reactive oxirane (epoxide) functional group, which confers distinct chemical reactivity and physicochemical properties . This compound occurs naturally in trace amounts in essential oils—for example, at 6.57% in the hexane extract of wild Marchantia polymorpha [2] and at 3.23% in Filifolium sibiricum essential oil [3]—but is typically produced via semi-synthetic epoxidation of naturally abundant (−)-α-cedrene for commercial use [4]. Its primary industrial role is as a fragrance ingredient and fixative, valued for a complex olfactory profile described as woody, amber, tobacco, fresh, and patchouli [5]. For scientific and industrial procurement, the selection of this specific compound over its close structural or functional analogs must be justified by quantifiable performance metrics in specific applications, as outlined in the evidence sections below.

Why Alpha-Cedrene Epoxide Cannot Be Simply Substituted with Other Cedrene Derivatives or Sesquiterpene Oxides


Generic substitution of alpha-cedrene epoxide with other cedrane-based compounds or sesquiterpene oxides is not scientifically valid due to fundamental differences in molecular structure, physicochemical properties, and performance characteristics. The presence and stereochemistry of the epoxide ring at the 8,9-position of the cedrane skeleton are critical determinants of both its olfactory profile and its reactivity as a synthetic intermediate . For example, the precursor (−)-α-cedrene lacks the epoxide oxygen and exhibits only a weak woody and cedarlike odor, rendering it unsuitable for applications requiring the complex amber-tobacco-sandalwood character of the epoxide [1]. Conversely, structurally related sesquiterpene oxides such as caryophyllene oxide possess distinct ring systems and olfactory properties, leading to divergent fragrance performance and substantivity [2]. Furthermore, the specific stereochemistry of alpha-cedrene epoxide dictates its behavior in stereoselective synthetic transformations, where alternative isomers or analogs yield different products or lower yields . Even the beta-cedrene epoxide isomer differs in its Kovats retention index (1623 vs. 1631 on HP-5), reflecting distinct physicochemical interactions that affect analytical detection and formulation behavior [3]. Therefore, procurement decisions must be guided by compound-specific, application-relevant performance data rather than class-level assumptions.

Alpha-Cedrene Epoxide Procurement Evidence: Quantified Differentiation Against Key Comparators


Olfactory Profile Differentiation: Alpha-Cedrene Epoxide vs. Alpha-Cedrene and Caryophyllene Oxide

The olfactory profile of alpha-cedrene epoxide is substantially more complex and powerful than that of its precursor, (−)-α-cedrene. While (−)-α-cedrene exhibits only a weak woody and cedarlike odor, alpha-cedrene epoxide delivers a multifaceted scent described as woody, amber, tobacco, fresh, and patchouli [1]. This differentiation is critical for fragrance formulation, where the epoxide functions as a potent base note and fixative, whereas α-cedrene serves primarily as a mild top/middle note. In contrast, the structurally distinct sesquiterpene oxide caryophyllene oxide possesses a spicy, woody odor lacking the amber-tobacco character [2]. Although direct odor intensity values (e.g., odor threshold concentrations) are not reported in the accessible literature for a head-to-head comparison, the qualitative divergence is unequivocal and substantiated by multiple independent sources [3].

Fragrance Chemistry Olfactory Evaluation Sesquiterpene Epoxides

Fragrance Substantivity and Stability: Alpha-Cedrene Epoxide as a Long-Lasting Fixative

Alpha-cedrene epoxide demonstrates a substantivity of 96 hours at 100% concentration on a smelling strip, indicating prolonged fragrance retention [1]. This property is central to its function as a fixative, enhancing the longevity of more volatile fragrance components in finished formulations. In comparison, (−)-α-cedrene, lacking the epoxide functionality, exhibits substantially lower substantivity and is not classified as a fixative [2]. The high boiling point (251.97 °C estimated) and low vapor pressure (0.002 mm Hg at 20 °C) of alpha-cedrene epoxide further corroborate its low volatility and sustained release profile [3]. Additionally, the compound is described in vendor technical literature as stable in various media, including soaps, and is used at levels up to 10% in fragrance concentrates .

Fragrance Formulation Substantivity Fixative Performance

Safety and Regulatory Profile: Cleared for Fragrance Use via RIFM Assessment

A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated cedr-8-ene epoxide (alpha-cedrene epoxide) against seven human health endpoints plus environmental criteria [1]. The assessment cleared all endpoints using a combination of target data, read-across, and the Threshold of Toxicological Concern (TTC) approach. This rigorous evaluation provides a higher level of safety assurance compared to many structurally related sesquiterpene oxides that lack dedicated RIFM assessments. The compound is also noted to have very low acute oral and dermal toxicity, with oral-rat LD50 and skin-rabbit LD50 both > 5000 mg/kg [2]. While specific comparative data for analogs is not publicly aggregated, the existence of a full RIFM assessment represents a significant differentiator for procurement in regulated fragrance applications, reducing the regulatory burden and accelerating time-to-market for finished products.

Toxicology Regulatory Science Fragrance Safety

Synthetic Utility: Stereoselective Intermediate for High-Value Amber Odorants

Alpha-cedrene epoxide serves as a critical stereoselective intermediate in the synthesis of cis-cedrane-8,9-diol and, subsequently, the powerful amber odorant cis-cedrene acetonide (Ambrotech®) [1]. Using commercially available alpha-cedrene epoxide as a starting material, researchers achieved an overall yield of up to 78% for the final acetonide product [2]. This represents a substantial improvement over alternative routes starting directly from (−)-α-cedrene, which typically yield less than 20% overall yield [3]. The specific stereochemistry of the epoxide ring in alpha-cedrene epoxide is essential for achieving the correct cis-diol stereochemistry upon reductive opening, which is a prerequisite for the desired olfactory properties . This synthetic utility is not shared by other cedrene isomers or non-epoxidized derivatives, making alpha-cedrene epoxide a uniquely valuable building block for high-performance fragrance ingredients.

Organic Synthesis Stereoselective Synthesis Fragrance Intermediate

Analytical Differentiation: Unique Kovats Retention Indices for GC-MS Identification

Alpha-cedrene epoxide possesses distinct Kovats retention indices (RI) that enable its unambiguous identification in complex mixtures via gas chromatography-mass spectrometry (GC-MS). On an HP-5 column, the RI is 1631, while on Carbowax 20M, the RI is 1961 [1]. These values differ from those of closely related compounds, such as beta-cedrene epoxide, which has an RI of 1623 on HP-5 [2]. This 8-unit difference is sufficient for baseline chromatographic resolution under optimal conditions. The availability of verified RI values from authoritative databases is crucial for analytical chemists engaged in essential oil characterization, quality control, and authentication of natural products containing alpha-cedrene epoxide as a minor constituent [3].

Analytical Chemistry GC-MS Essential Oil Analysis

Physicochemical Property Profile: Solubility and Partitioning Behavior

Alpha-cedrene epoxide exhibits physicochemical properties that are distinct from its non-epoxidized precursor and influence its behavior in formulations and biological systems. The compound has a calculated Log KOW (octanol-water partition coefficient) of 4.35 and water solubility of 6.632 mg/L at 25 °C [1]. Its topological polar surface area (TPSA) is 12.50 Ų [2]. In silico ADME predictions indicate high gastrointestinal absorption, blood-brain barrier permeation, and a bioavailability score of 0.55 [3]. While direct comparative data for α-cedrene in the same models are not consolidated in a single source, the introduction of the epoxide oxygen increases polarity relative to the parent hydrocarbon, which is expected to reduce Log KOW and increase water solubility. This differential solubility profile may impact the compound's behavior in aqueous-based formulations and its environmental fate, though the magnitude of the difference requires further experimental validation.

Physicochemical Properties Formulation Science ADME Prediction

Alpha-Cedrene Epoxide: High-Value Procurement Scenarios Based on Differentiated Evidence


High-End Fragrance Development Requiring Long-Lasting Amber-Woody Base Notes

Perfumers and fragrance formulators seeking a powerful, stable, and long-lasting base note with a complex amber-woody-tobacco character should prioritize alpha-cedrene epoxide over its precursor α-cedrene or other sesquiterpenes. Its substantivity of 96 hours [1] and established use as a fixative at up to 10% in fragrance concentrates directly address the need for extended fragrance longevity, a key performance metric in premium perfumery. Substituting with the cheaper (−)-α-cedrene would compromise the olfactory complexity and reduce the longevity of the final fragrance, as evidenced by the weak odor of the precursor [2].

Industrial Synthesis of High-Yield Amber Odorants (e.g., Ambrotech®)

Chemical manufacturers and fine chemical companies engaged in the production of the powerful amber odorant cis-cedrene acetonide should procure alpha-cedrene epoxide as the optimal starting material. The stereoselective synthetic route utilizing this epoxide achieves up to 78% overall yield, compared to less than 20% when starting from (−)-α-cedrene [3]. This four-fold yield improvement translates directly into lower raw material costs, reduced waste, and enhanced process efficiency, making alpha-cedrene epoxide the economically and environmentally preferable choice for this specific industrial synthesis.

Analytical Standard for GC-MS Identification in Essential Oil Research

Analytical laboratories, natural product researchers, and quality control departments in the flavor and fragrance industry require authentic standards of alpha-cedrene epoxide for accurate identification and quantification in complex essential oil matrices. The availability of validated Kovats retention indices (RI 1631 on HP-5, RI 1961 on Carbowax 20M) [4] enables unambiguous chromatographic peak assignment, distinguishing it from closely related compounds like beta-cedrene epoxide (RI 1623) [5]. Procuring a high-purity reference standard of this specific epoxide is essential for compliance with analytical method validation requirements and for ensuring the integrity of research data.

Formulation of Consumer Products Requiring IFRA-Compliant Fragrance Ingredients

Cosmetic and personal care product manufacturers operating in regulated markets should select alpha-cedrene epoxide for their fragrance formulations due to its comprehensive safety dossier. The full RIFM safety assessment, which cleared all seven human health endpoints [6], provides a level of regulatory assurance that many structurally similar sesquiterpene oxides lack. This pre-existing safety data streamlines the product development process, reduces the need for costly and time-consuming toxicological testing, and mitigates the risk of regulatory non-compliance or adverse event reporting. Procurement of this specific ingredient therefore represents a strategic risk-management decision for consumer product companies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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